1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
Description
1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organofluorine compound featuring a benzene ring substituted with an allyl group (–CH₂CHCH₂) at the 1-position and a 1,1,2,2-tetrafluoroethoxy group (–OCF₂CF₂H) at the 4-position. Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., brominated or methyl-substituted derivatives) suggest synthetic routes involving nucleophilic aromatic substitution or homologation reactions .
This compound’s structural motifs are prevalent in agrochemicals, such as tetraconazole (a triazole fungicide) and hexaflumuron (a benzoylurea insecticide), where the tetrafluoroethoxy group enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
1-prop-2-enyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O/c1-2-3-8-4-6-9(7-5-8)16-11(14,15)10(12)13/h2,4-7,10H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWNPQYRMJTNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization
The Mitsunobu reaction enables direct etherification between phenols and alcohols under mild conditions. Starting with 4-allylphenol (synthesized via Friedel-Crafts allylation of phenol using AlCl₃ and allyl chloride), treatment with 1,1,2,2-tetrafluoroethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) yields the target compound. This method bypasses harsh fluorination steps and provides excellent regiocontrol.
Reaction Conditions :
Substrate Compatibility
Electron-rich phenols exhibit higher reactivity, but the electron-withdrawing tetrafluoroethoxy group necessitates stoichiometric DEAD to drive the reaction to completion. Pre-activation of 4-allylphenol as its triflate derivative marginally improves yields (85–88%).
Nickel-Catalyzed Reductive Coupling
Allyl Group Introduction via Catalytic C–O Activation
Nickel catalysts facilitate reductive cleavage of aryl ethers, enabling direct allylation. In a method adapted from alkoxyarene functionalization, 4-(1,1,2,2-tetrafluoroethoxy)bromobenzene is treated with allylmagnesium bromide in the presence of Ni(COD)₂ and potassium tert-butoxide (KOt-Bu). The reaction proceeds via oxidative addition of the C–Br bond, followed by transmetalation and reductive elimination.
Optimized Parameters :
Challenges in Chemoselectivity
Competing β-hydrogen elimination limits yields, necessitating bulky ligands like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) to stabilize the intermediate Ni complex.
Sequential Fluorination and Allylation
DAST-Mediated Fluorination
Diethylaminosulfur trifluoride (DAST) converts carbonyl groups to geminal difluorides, which are further fluorinated to tetrafluoroethyl ethers. Starting with 4-allyl-2-bromoacetophenone, DAST treatment at 60°C for 24 hours yields 2-bromo-1,1,2,2-tetrafluoroethyl-4-allylbenzene. Subsequent dehalogenation via hydrogenolysis or Grignard exchange introduces the final ether linkage.
Critical Notes :
-
DAST reactions require anhydrous conditions to prevent hydrolysis.
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Over-fluorination can occur at temperatures >70°C, necessitating strict thermal control.
Radical Allylation of Tetrafluoroethoxybenzene
Photoredox Catalysis
Visible-light-mediated radical reactions provide a metal-free alternative. Irradiation of 4-(1,1,2,2-tetrafluoroethoxy)iodobenzene with allyl tributylstannane in the presence of fac-Ir(ppy)₃ generates aryl radicals, which couple with allyl groups via a chain propagation mechanism.
Advantages :
-
Mild conditions (room temperature, 6 hours)
-
Tolerance for sensitive functional groups
Chemical Reactions Analysis
1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Substituents | Applications/Properties | Key Differences |
|---|---|---|---|---|
| 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | C₁₁H₁₀F₄O | – Allyl (C₃H₅) at 1-position; – OCF₂CF₂H at 4-position | Likely intermediate for agrochemicals or fluoropolymers; allyl group enables reactivity. | Unique allyl substituent enhances potential for polymerization or derivatization. |
| 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene | C₉H₈F₄O | – Methyl (CH₃) at 1-position; – OCF₂CF₂H at 2-position | No direct application data; structural analog in synthetic chemistry. | Methyl group reduces steric hindrance compared to allyl. |
| 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | C₈H₅BrF₄O | – Bromo (Br) at 1-position; – OCF₂CF₂H at 3-position | Intermediate for cross-coupling reactions; bromine enables further functionalization. | Bromine substituent increases molecular weight and alters reactivity. |
| 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene | C₁₀H₆F₈O₂ | – OCF₂CF₂H groups at 1- and 2-positions | Fluorinated solvent or dielectric material; dual substituents increase electron withdrawal. | Symmetric substitution pattern modifies electronic properties. |
| Hexaflumuron | C₁₆H₈Cl₂F₆N₂O₃ | – Urea-linked dichlorophenyl and difluorobenzoyl groups; – OCF₂CF₂H at 4-position | Benzoylurea insecticide targeting chitin synthesis in pests. | Complex urea backbone and chlorine substituents enhance bioactivity. |
| Tetraconazole | C₁₃H₁₁Cl₂F₄N₃O | – Triazole ring; – Dichlorophenyl and OCF₂CF₂H groups | Systemic fungicide inhibiting ergosterol biosynthesis. | Triazole ring and chlorine substituents broaden antifungal activity. |
Structural and Electronic Comparisons
- Substituent Effects : The tetrafluoroethoxy group (–OCF₂CF₂H) is strongly electron-withdrawing due to the electronegativity of fluorine, which polarizes the benzene ring. This effect is amplified in 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene, where dual substituents create a highly electron-deficient aromatic system .
- Reactivity : The allyl group in the target compound provides a site for radical or electrophilic addition, distinguishing it from brominated or methylated analogs. For example, 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is amenable to Suzuki-Miyaura coupling, while the allyl group could participate in Diels-Alder reactions .
Physicochemical Properties
- Thermal Stability : Fluorinated ethers generally exhibit high thermal stability, making them suitable for high-performance materials .
Biological Activity
1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes an allyl group attached to a benzene ring and a tetrafluoroethoxy substituent. This combination imparts distinct chemical properties that are of interest in various scientific fields, particularly in biological research and medicinal chemistry. The compound's molecular formula is C11H10F4O, and it has been investigated for its potential biological activities.
The presence of the tetrafluoroethoxy group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes. This property may facilitate interactions with various cellular targets, including enzymes and receptors involved in critical biochemical pathways.
The biological activity of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene is hypothesized to involve:
- Interaction with Enzymes : The compound may modulate the activity of specific enzymes by binding to their active sites or altering their conformations.
- Receptor Binding : It could potentially interact with cellular receptors, influencing signaling pathways that regulate physiological responses.
Research Findings
Recent studies have explored the compound's potential therapeutic applications:
- Anticancer Activity : Preliminary investigations suggest that 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene may exhibit anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory potential. Research indicates that it may reduce inflammatory markers in cellular models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Enzyme Modulation | Potential interaction with enzymes |
Case Studies
Several case studies highlight the biological implications of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene:
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Adapt the reflux method from analogous ether syntheses. Dissolve 4-allylphenol (1 equiv) in anhydrous DMF, add 1,1,2,2-tetrafluoroethyl bromide (1.2 equiv) and a base (e.g., K₂CO₃, 2 equiv). Reflux at 80–90°C for 12–18 hours under nitrogen .
- Step 2 : Monitor reaction progress via TLC or GC-MS. Optimize parameters (temperature, solvent polarity, stoichiometry) using a Design of Experiments (DoE) approach to maximize yield.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize using H/F NMR and HPLC (>98% purity threshold) .
Q. How can researchers characterize the purity and structural integrity of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene?
- Methodology :
- Analytical Techniques :
- NMR Spectroscopy : Confirm allyl (-CH₂CH=CH₂) and tetrafluoroethoxy (-OCF₂CF₂H) groups via H NMR (δ 5.8–6.0 ppm for allyl protons) and F NMR (δ -140 to -145 ppm for CF₂ groups) .
- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities. Compare retention times with standards .
- Elemental Analysis : Validate empirical formula (C₁₁H₁₀F₄O) with ≤0.3% deviation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene derivatives?
- Methodology :
- Step 1 : Cross-validate using complementary techniques (e.g., IR for functional groups, X-ray crystallography for ambiguous stereochemistry) .
- Step 2 : Replicate synthesis under controlled conditions to isolate variables (e.g., solvent effects, trace moisture).
- Step 3 : Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental data .
Q. How does the allyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Experimental Design :
- Substrate Scope : Perform Heck, Suzuki, or Sonogashira reactions with aryl halides. Compare yields with non-allylated analogs .
- Kinetic Studies : Monitor reaction rates via in-situ IR or UV-Vis spectroscopy to assess electronic effects of the allyl group .
- Mechanistic Probes : Use deuterium labeling or radical traps to identify intermediates .
Q. What are the thermal stability profiles of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene under varying storage conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (N₂ atmosphere, 10°C/min ramp).
- Accelerated Aging : Store samples at 40°C/75% RH for 6 months; analyze degradation products via GC-MS .
- Light Sensitivity : Expose to UV (254 nm) and monitor photooxidation byproducts .
Application-Oriented Questions
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodology :
- Step 1 : Functionalize the allyl group via epoxidation or hydroboration to generate bioactive motifs (e.g., epoxy derivatives for kinase inhibitors) .
- Step 2 : Screen derivatives against target enzymes (e.g., CYP450 isoforms) using fluorescence-based assays .
- Step 3 : Perform SAR studies by modifying the tetrafluoroethoxy group (e.g., replacing F with Cl) .
Q. What safety protocols are critical when handling 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to volatile fluorinated byproducts .
- Waste Disposal : Collect fluorinated waste separately; neutralize with Ca(OH)₂ before disposal .
- Emergency Procedures : Treat skin contact with PEG-400 rinses; eye exposure requires 15-minute saline flushing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
